molecular formula C16H20N4O2S B2828448 (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone CAS No. 524047-06-1

(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

Cat. No. B2828448
CAS RN: 524047-06-1
M. Wt: 332.42
InChI Key: UZQSPQIMLUJTNE-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone: has garnered attention for its potential antitumor properties. Researchers have investigated its effects on cancer cells, exploring its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Antimicrobial and Antifungal Properties

This compound also exhibits antimicrobial and antifungal activities. It has been evaluated against various pathogens, including bacteria and fungi. Its unique chemical structure may provide a basis for developing novel antimicrobial agents. Researchers are exploring its efficacy against drug-resistant strains and investigating its mode of action .

Antiviral Applications

The compound’s structural features make it an interesting candidate for antiviral drug development. Studies have explored its effects against viral infections, including RNA and DNA viruses. Its potential lies in inhibiting viral replication or entry into host cells. Further research is needed to validate its antiviral activity and optimize its pharmacological properties .

Antioxidant Properties

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Its unique chemical scaffold contributes to its radical-scavenging ability. Researchers are investigating its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Anti-Inflammatory Effects

Preliminary studies suggest that (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone may possess anti-inflammatory properties. It could modulate inflammatory pathways and reduce inflammation-associated tissue damage. Further research is necessary to validate its efficacy and explore its potential clinical applications .

Structure-Based Drug Design

Given its unique structure, this compound serves as an interesting starting point for structure-based drug design. Researchers can modify its functional groups to enhance specific properties, such as binding affinity, solubility, and bioavailability. Computational studies and molecular docking simulations can guide the design of derivatives with improved pharmacological profiles .

Fluorescent Imaging

The compound’s fluorescence properties make it useful for cellular and tissue imaging. Researchers have successfully employed similar chromophores for fluorescence microscopy. By linking it to specific pharmacophores, it could be used to visualize cellular processes, protein interactions, and disease-related changes .

Inhibitory Activity Against Protein Kinases

Recent work has explored derivatives of this compound containing a piperazine fragment. These derivatives were evaluated for their inhibitory activity against protein kinases, including NPM1-ALK, ALK, EGFR, JAK2, and JAK3. Understanding its interactions with these kinases may lead to targeted therapies for various diseases .

properties

IUPAC Name

(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-8-7-16(2,3)20-13-10(8)5-9(22-4)6-11(13)12(14(20)21)18-19-15(17)23/h5-6,8,21H,7H2,1-4H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJABYDHSRQBBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC(=S)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

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